N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline
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Overview
Description
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups onto the pyrazole ring.
Attachment of the fluoronitrophenyl group: This step involves a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with a fluoronitrobenzene compound.
Formation of the final product: The final step involves the reaction of the intermediate with methylamine under controlled conditions to yield the desired compound.
Chemical Reactions Analysis
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical industries.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the fluoronitrophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE can be compared with other pyrazole derivatives, such as:
N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE: This compound lacks the ethyl group, which may affect its binding affinity and biological activity.
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-CHLORO-4-NITROPHENYL)-N-METHYLAMINE: The substitution of fluorine with chlorine can lead to differences in reactivity and pharmacokinetic properties
By understanding the unique features and applications of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C14H17FN4O2 |
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Molecular Weight |
292.31 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C14H17FN4O2/c1-4-18-9-11(10(2)16-18)8-17(3)14-6-5-12(19(20)21)7-13(14)15/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
SXFXPJAQWXGPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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